REACTION_CXSMILES
|
[OH-:1].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+].[C:11]([C:14]1[CH:15]=[C:16]([OH:20])[CH:17]=[CH:18][CH:19]=1)([CH3:13])=[CH2:12].[C:21](Cl)(=[O:31])[C:22]1[CH:30]=[CH:29][C:25]([C:26](Cl)=[O:27])=[CH:24][CH:23]=1>[Cl-].C[N+](C)(C)CC1C=CC=CC=1.C(Cl)Cl.O>[C:11]([C:14]1[CH:15]=[C:16]([O:20][C:21](=[O:31])[C:22]2[CH:30]=[CH:29][C:25]([C:26]([O:1][C:18]3[CH:17]=[CH:16][CH:15]=[C:14]([C:11]([CH3:13])=[CH2:12])[CH:19]=3)=[O:27])=[CH:24][CH:23]=2)[CH:17]=[CH:18][CH:19]=1)([CH3:13])=[CH2:12] |f:0.1,2.3.4,7.8|
|
Name
|
solution
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.075 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C[N+](CC1=CC=CC=C1)(C)C
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was violently stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500 ml four-necked flask equipped with a thermometer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, stirrer
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred at room temperature for about 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The methylene chloride layer was separated
|
Type
|
WASH
|
Details
|
washed with two 200 ml portions of 5% aqueous sodium hydroxide solution and three 200 ml portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous calcium chloride
|
Type
|
CUSTOM
|
Details
|
On evaporating the methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)(C)C=1C=C(C=CC1)OC(C1=CC=C(C(=O)OC2=CC(=CC=C2)C(=C)C)C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |